N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide
Description
This compound features a benzo[f][1,4]oxazepin-5-one core fused with a tetrahydrooxazepine ring and substituted at the 7-position with a 2,3,5,6-tetramethylbenzenesulfonamide group. The molecular formula is C₂₁H₂₄N₂O₄S, with an approximate molecular weight of 400.5 g/mol.
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-6-23-9-10-27-19-8-7-17(12-18(19)21(23)24)22-28(25,26)20-15(4)13(2)11-14(3)16(20)5/h7-8,11-12,22H,6,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBNIJGCVJPJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may start with the formation of the oxazepine ring through a cyclization reaction involving an amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted sulfonamides.
Scientific Research Applications
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Differences
a) 4-Ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS 922553-62-6)
- Molecular Formula : C₁₉H₂₂N₂O₅S
- Key Difference : The benzenesulfonamide group bears a 4-ethoxy substituent instead of tetramethyl groups.
- Impact : The ethoxy group introduces moderate polarity via its oxygen atom, enabling hydrogen bonding, whereas the tetramethyl groups in the target compound enhance hydrophobicity. This difference may affect solubility and target binding kinetics .
b) Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)
- Molecular Formula : C₁₁H₁₀Cl₂F₂N₄O₃S
- Key Difference: Features a triazole-oxidized core linked to a methanesulfonamide group, unlike the benzooxazepinone core in the target compound.
- Impact: The triazole ring in sulfentrazone likely confers distinct electronic and steric properties, making it more suited for herbicidal activity (as a protoporphyrinogen oxidase inhibitor) compared to the target compound’s undefined biological role .
Comparative Data Table
Research Implications and Limitations
- Synthetic Challenges : Introducing tetramethyl groups on the benzenesulfonamide requires precise regioselective methylation steps, whereas ethoxy substitution is synthetically more straightforward .
- Biological Activity: While sulfentrazone’s herbicidal activity is well-documented, the target compound’s pharmacological profile remains uncharacterized in available literature.
- Crystallographic Analysis : SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, suggesting that the target compound’s structure could be resolved using similar methodologies .
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a novel compound with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in oncology and immunomodulation. This article reviews the biological activity of this compound based on available research findings.
Structural Characteristics
The compound features a tetrahydrobenzo[f][1,4]oxazepine core with an ethyl substituent and a sulfonamide group. The presence of multiple functional groups enhances its reactivity and biological profile. The molecular formula is , with a molecular weight of 368.46 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Induction of Differentiation in Cancer Cells : Studies have shown that related compounds can induce differentiation in acute myeloid leukemia (AML) cells. For instance, compounds with similar structures have been reported to modulate CD11b expression in certain cell lines, suggesting potential applications in cancer therapy and immunomodulation .
- Kinase Inhibition : The tetrahydrobenzo[f][1,4]oxazepine core may confer kinase inhibitory properties. Compounds with this structure have demonstrated selective inhibition of kinases involved in various signaling pathways critical for cancer progression .
- Immunomodulatory Effects : The compound's ability to upregulate immune markers indicates a potential role in enhancing immune responses against tumors .
Structure-Activity Relationship (SAR)
A detailed SAR study revealed that modifications to the ethyl substituent can significantly influence the biological activity of related compounds. For example:
Pharmacokinetic Profile
The pharmacokinetic properties were assessed using animal models. Key findings include:
- Compounds were administered both intravenously and orally to evaluate bioavailability and clearance rates. Notably, one compound showed low clearance rates correlating with enhanced metabolic stability .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to the oxazepine structure:
| Compound Name | Activity | IC50 / EC50 Value | Notes |
|---|---|---|---|
| Compound A | AML differentiation | 620 nM | Most active in SAR study |
| Compound B | Kinase inhibition | 3.6 nM | Selective for RIPK1 |
| Compound C | Immunomodulation | 1.9 µM | Upregulates CD11b |
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 60–80°C during sulfonylation to avoid side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high purity (>95%) .
Basic: What techniques are used for structural characterization of this compound?
Answer:
- X-ray crystallography : Resolve 3D structure using SHELX software (SHELXL for refinement; space group analysis via SHELXS) .
- NMR spectroscopy : Confirm substituent positions (¹H/¹³C NMR; δ 1.2–1.4 ppm for ethyl groups, δ 2.1–2.3 ppm for methyl groups).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₂₂H₂₆N₂O₄S: 438.16 g/mol) .
Basic: What biological activities are associated with this compound’s structural analogs?
Answer:
Analog studies (Table 1) highlight kinase inhibition as a key activity:
| Analog Substituents | Biological Activity | Key Reference |
|---|---|---|
| Trifluoromethyl, amide | RIP1 kinase inhibition (IC₅₀ = 12 nM) | |
| Allyl, methanesulfonamide | SYK kinase inhibition | |
| Ethyl, trimethylbenzenesulfonamide | Anti-inflammatory effects |
Advanced: How can researchers resolve contradictions in enzyme inhibition data between this compound and its analogs?
Answer:
- Comparative biochemical assays : Use FRET-based kinase assays under standardized conditions (pH 7.4, 25°C) to minimize variability.
- Molecular docking : Perform simulations (e.g., AutoDock Vina) to compare binding poses in RIP1/SYK kinase active sites.
- Structural analysis : Overlay X-ray structures of analogs to identify steric/electronic differences in substituents (e.g., ethyl vs. trifluoromethyl) .
Advanced: What strategies mitigate solubility challenges in pharmacological studies?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to enhance aqueous solubility.
- Prodrug derivatization : Introduce phosphate or ester groups at the sulfonamide moiety for improved bioavailability.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
Advanced: How do substituents influence structure-activity relationships (SAR) in this compound class?
Answer:
Key substituent effects (Fig. 1):
- Ethyl group (C4) : Enhances metabolic stability by reducing CYP3A4 oxidation.
- Tetramethylbenzenesulfonamide : Increases lipophilicity (logP = 3.8), improving membrane permeability.
- Oxazepine core : Rigidity optimizes binding to kinase ATP pockets.
Q. Methodology :
- Synthesize derivatives with systematic substituent variations.
- Correlate IC₅₀ values (kinase assays) with computational descriptors (e.g., Hammett σ, π-electron density) .
Advanced: How can industrial-scale synthesis be adapted from laboratory protocols?
Answer:
- Flow chemistry : Implement continuous sulfonylation (residence time: 30 min, 70°C) for scalability.
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and impurity profiles.
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower environmental impact .
Advanced: What experimental designs address conflicting cytotoxicity data in cell-based assays?
Answer:
- Dose-response normalization : Use Hill equation modeling to compare EC₅₀ values across cell lines (e.g., HEK293 vs. HeLa).
- Metabolic profiling : Quantify ATP levels (CellTiter-Glo assay) to differentiate cytostatic vs. cytotoxic effects.
- Off-target screening : Employ kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
